1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a trifluoromethyl group, a thiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the trifluoromethyl group, and finally the formation of the piperidine ring. Common reagents used in these reactions include trifluoromethyl iodide, thioamides, and piperidine derivatives. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines[5][5].
Scientific Research Applications
1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thiazole ring are known to enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological processes .
Comparison with Similar Compounds
Similar Compounds
- **1-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]prop-2-en-1-one
- **1-[4-(Trifluoromethyl)benzyl]piperidin-1-yl]prop-2-en-1-one
- **1-[4-(Trifluoromethyl)thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one
Uniqueness
1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one is unique due to the presence of both a trifluoromethyl group and a thiazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2OS/c1-2-10(18)17-5-3-8(4-6-17)11-16-9(7-19-11)12(13,14)15/h2,7-8H,1,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFVVPGOXBZKGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC(=CS2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.